1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine
Description
1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine (CAS 91271-82-8) is a benzylamine derivative featuring a biphenyl scaffold linked by a sulfanyl (-S-) group. One phenyl ring is substituted with a morpholin-4-ylmethyl group (-CH₂-morpholine), while the other is bonded to a methanamine (-CH₂NH₂) moiety . Its molecular formula is C₁₈H₂₁N₂OS, with a molecular weight of 313.44 g/mol (calculated).
Properties
CAS No. |
887407-44-5 |
|---|---|
Molecular Formula |
C18H22N2OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[2-[2-(morpholin-4-ylmethyl)phenyl]sulfanylphenyl]methanamine |
InChI |
InChI=1S/C18H22N2OS/c19-13-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)14-20-9-11-21-12-10-20/h1-8H,9-14,19H2 |
InChI Key |
URQSJQDVUNUZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2SC3=CC=CC=C3CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine typically involves the reaction of 2-(morpholin-4-ylmethyl)phenylamine with a suitable sulfanylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Steric Effects
- Morpholine vs. Sulfonyl/Phosphino Groups: The morpholin-4-ylmethyl group in the target compound is electron-rich, enhancing solubility and hydrogen-bonding capacity.
- Sulfanyl Linker: The -S- bridge in the target compound provides flexibility and moderate electron delocalization, unlike rigid oxazole (CAS 81935-22-0) or phosphino (CAS 177263-77-3) groups.
Physicochemical Properties
- Solubility : Morpholine-containing compounds (e.g., CAS 204078-48-8) generally exhibit higher aqueous solubility than those with hydrophobic groups like trifluoromethylsulfanyl.
- Stability: Sulfanyl-linked compounds may be prone to oxidation under acidic conditions, whereas sulfonyl or phosphino derivatives (CAS 177263-77-3) are more stable.
Biological Activity
1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine, a compound featuring a morpholine moiety and a sulfanyl group, has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies related to its pharmacological properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C15H20N2OS
- Molecular Weight : 288.40 g/mol
- CAS Number : 923213-31-4
The presence of the morpholine ring is significant as it often contributes to the biological activity of compounds by enhancing solubility and bioavailability.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Morpholine Derivative : The morpholine ring is synthesized via standard methods involving the reaction of morpholine with appropriate alkyl or aryl halides.
- Sulfanylation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
- Amine Functionalization : The final compound is formed by amine coupling reactions, often employing coupling agents to facilitate the reaction between the morpholine derivative and sulfanyl-substituted phenyl groups.
Antifungal Activity
Research has indicated that derivatives containing morpholine and sulfanyl groups exhibit antifungal properties. For example, compounds with similar structural features have shown moderate activity against various fungi such as Fusarium oxysporum and Alternaria solani at concentrations around 50 μg/mL .
Anticancer Potential
A study focusing on structurally related compounds demonstrated that certain derivatives possess anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, some morpholine-containing compounds have been identified as effective inhibitors of certain kinases involved in cancer progression.
Case Study 1: Antifungal Screening
In a controlled study, a series of morpholine derivatives were tested against common fungal pathogens. The results indicated that specific modifications to the phenyl and morpholine components significantly enhanced antifungal activity, suggesting that further optimization could yield more potent agents.
Case Study 2: Anticancer Efficacy
A derivative similar to this compound was subjected to in vitro testing against breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating promising anticancer properties that warrant further investigation in vivo.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
